Rosiglitazon-d3

Übersicht

Beschreibung

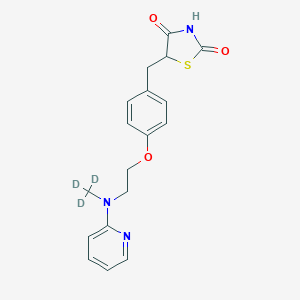

Rosiglitazone-d3 is intended for use as an internal standard for the quantification of rosiglitazone by GC- or LC-MS. Rosiglitazone is an agonist of peroxisome proliferator-activated receptor γ (PPARγ). It activates PPARγ1 and PPARγ2 in reporter assays (EC50s = 30 and 100 nM, respectively). Rosiglitazone selectively activates chimeras containing the ligand-binding domains (LBDs) of PPARγ over PPARα and PPARδ in a cell-based reporter assay at 10 mM. It induces differentiation of C3H10T1/2 stem cells into adipocytes when used at a concentration of 1 µM. Rosiglitazone is also an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4; IC50 = 0.5 µM), inhibits RSL3-induced ferroptosis in Pfa1 cells and Pparg knockout (KO) cells, and increases survival in a Gpx4 KO mouse model of ferroptosis when used at a concentration of 0.0125 mg/ml in the drinking water. It decreases hemoglobin A1c (HbA1c) and fasting blood glucose levels in a rat model of type 2 diabetes induced by streptozotocin (STZ; ) and a high-carbohydrate and high-fat diet when administered at a dose of 4 mg/kg. Formulations containing rosiglitazone have been used to improve glycemic control in the treatment of type 2 diabetes.

Labeled Rosiglitazone.

Rosiglitazone-d3 is intended for use as an internal standard for the quantification of rosiglitazone by GC- or LC-MS. Rosiglitazone is a prototypical thiazolidinedione, which is a class of structurally related peroxisome proliferator-activated receptor γ (PPARγ) agonists that have antidiabetic actions in vivo. Rosiglitazone has served as a reference compound for this class. It is a potent and selective PPARγ ligand that binds to the PPARγ ligand-binding domain with a Kd of 43 nM. It activates luciferase-based expression constructs PPARγ1 and PPARγ2 with EC50 values of approximately 30 and 100 nM, respectively. Rosiglitazone is active in vivo as an antidiabetic agent in the ob/ob mouse model. Formulations containing rosiglitazone have been used as oral hypoglycemic agents in the treatment of Type II diabetes.

Wissenschaftliche Forschungsanwendungen

Knochen- und Gefäßgesundheit

Rosiglitazon wurde auf seine Auswirkungen auf die Knochen- und Gefäßgesundheit untersucht . Klinische Studien haben gezeigt, dass Rosiglitazon die Osteoblastendifferenzierung aus menschlichen mesenchymalen Stammzellen (hMSC) auf Kosten eines erhöhten oxidativen Stresses und Zelltods beschleunigt . In kalzifizierenden menschlichen Gefäßzellen stimuliert Rosiglitazon die pathologische Mineralisation .

Neuroprotektion

Rosiglitazon wurde auf sein neuroprotektives Potenzial untersucht . Es wurde beobachtet, dass Rosiglitazon an SH-SY5Y-Zellen Neuroprotektion hervorruft, was sich in der Hochregulation von Genen wie dem cyclic-AMP response element-binding protein (CREB), dem brain-derived neurotrophic factor (BDNF), dem glial cell derived neurotrophic factor (GDNF) und dem nerve growth factor (NGF) zeigt, die an kognitiven Funktionen beteiligt sind .

Behandlung von Typ-2-Diabetes mellitus

Rosiglitazon ist bekannt für seine insulin-sensibilisierende Wirkung, was es zu einer wirksamen Behandlung für Typ-2-Diabetes mellitus macht .

Entzündungshemmende Fähigkeiten

Es wurde gezeigt, dass Rosiglitazon entzündungshemmende Eigenschaften besitzt , was bei der Behandlung verschiedener entzündlicher Erkrankungen von Vorteil sein könnte.

Krebsbekämpfende Fähigkeiten

Studien haben auch darauf hingewiesen, dass Rosiglitazon möglicherweise krebsbekämpfende Fähigkeiten besitzt , was möglicherweise neue Wege für die Krebsbehandlung eröffnet.

Retinopathiebehandlung

Rosiglitazon wurde auf seine potenzielle Verwendung bei der Behandlung von Retinopathie untersucht , einer Erkrankung der Netzhaut, die zu Sehverlust führen kann.

Schutz vor Ischämie-Reperfusionsschäden

Es wurde gezeigt, dass Rosiglitazon schützende Wirkungen bei Ischämie-Reperfusionsschäden hat

Wirkmechanismus

Target of Action

Rosiglitazone-d3 primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARs are intracellular receptors that regulate the transcription of a number of insulin-responsive genes critical for the control of glucose and lipid metabolism . PPARγ is expressed mainly in fat tissue, where it regulates genes involved in fat cell (adipocyte) differentiation, fatty acid uptake and storage, and glucose uptake .

Mode of Action

Rosiglitazone-d3 works as an insulin sensitizer by binding to PPARγ in fat cells, making the cells more responsive to insulin . It is a selective ligand of PPARγ and has no PPARα-binding action . Apart from its effect on insulin resistance, it appears to have an anti-inflammatory effect: nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on rosiglitazone .

Biochemical Pathways

Rosiglitazone-d3 affects several biochemical pathways. The PI3K/AKT pathway is significantly related to one subnetwork of Rosiglitazone-d3 . Other shared top biochemical pathways between another subnetwork and rosiglitazone include metabolic pathways, carbon metabolism, and citrate cycle . These pathways are involved in glucose and lipid metabolism, which are crucial for maintaining energy balance in the body.

Pharmacokinetics

Rosiglitazone-d3 has a high bioavailability of 99% . It is metabolized in the liver, primarily via CYP2C8 . The elimination half-life is 3-4 hours, and it is excreted via the kidney (64%) and feces (23%) . These properties impact the bioavailability of the drug, determining how much of the drug reaches the site of action.

Result of Action

The molecular and cellular effects of Rosiglitazone-d3’s action are diverse. It has been shown to accelerate osteoblast differentiation from human mesenchymal stem cells at the expense of increased oxidative stress and cell death . In calcifying human vascular cells, rosiglitazone stimulates pathological mineralization . It also exhibits anti-inflammatory properties and can target cardiomyocytes secreting CXCL10, under interferon (IFN)γ and tumor necrosis factor (TNF)α challenge .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Rosiglitazone-d3. For instance, severe forms of non-alcoholic fatty liver disease (NAFLD) adversely affect the liver physiology and hence the pharmacokinetics of drugs . The etiology of inflammatory bowel disease (IBD), which Rosiglitazone-d3 has been studied in relation to, involves the interplay among host, microbiota, and environmental factors .

Safety and Hazards

Rosiglitazone carries a risk of causing hypoglycemia and improves insulin resistance significantly . It is associated with an increased risk of myocardial ischemia . It is suspected of damaging fertility or the unborn child . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Biochemische Analyse

Biochemical Properties

Rosiglitazone-d3, like its parent compound Rosiglitazone, is known to interact with the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . It is a selective ligand of PPARγ and does not bind to PPARα . The activation of PPARγ by Rosiglitazone-d3 plays a crucial role in its biochemical reactions .

Cellular Effects

Rosiglitazone-d3, through its parent compound Rosiglitazone, exhibits anti-inflammatory properties and can target cardiomyocytes secreting CXCL10, under interferon (IFN)γ and tumor necrosis factor (TNF)α challenge . It also has effects on various types of cells including CD4+ T cells and dendritic cells (DCs), and influences cell function .

Molecular Mechanism

The mechanism of action of Rosiglitazone-d3 is primarily through the activation of PPARγ . Rosiglitazone-d3, being a selective ligand of PPARγ, binds to this receptor and activates it . This activation regulates the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization .

Temporal Effects in Laboratory Settings

In laboratory settings, Rosiglitazone-d3, through Rosiglitazone, has shown to have not only hypoglycemic effects but also additional effects such as anti-inflammatory and anti-cancer capabilities, retinopathy protection effects, lipid regulation, and blood pressure reduction .

Dosage Effects in Animal Models

In animal models, the effects of Rosiglitazone-d3 vary with different dosages . It has been shown to have beneficial effects in severe IR injury models when administered with a single dose of Rosiglitazone (5 mg/kg) .

Metabolic Pathways

Rosiglitazone-d3 is involved in the metabolic pathways of Rosiglitazone, which is metabolized via N-demethylation and hydroxylation predominantly via the cytochrome P450 (CYP) enzyme CYP2C8 . Other CYP enzymes such as CYP2C9, CYP3A4, and CEP2E1 also play a role in its metabolism .

Transport and Distribution

Rosiglitazone-d3, through Rosiglitazone, is known to enhance tissue sensitivity to insulin . This suggests that it may be transported and distributed within cells and tissues to exert its effects.

Subcellular Localization

The subcellular localization of Rosiglitazone-d3 is not explicitly known. Given that it acts through the activation of PPARγ, it is likely that it localizes to the nucleus where PPARγ is typically found .

Eigenschaften

IUPAC Name |

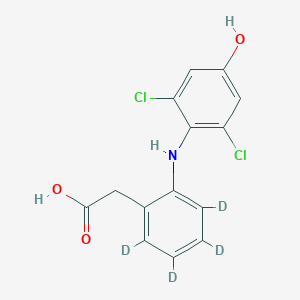

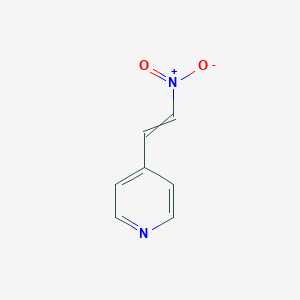

5-[[4-[2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASAKCUCGLMORW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is liquid chromatography-tandem mass spectrometry (LC-MS/MS) a suitable technique for analyzing hypoglycemic drugs like Rosiglitazone-d3?

A1: LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing trace amounts of drugs in complex biological matrices. [] This is crucial for studying drug pharmacokinetics, metabolism, and efficacy. Additionally, LC-MS/MS can differentiate between drugs and their metabolites, providing valuable insights into drug action and potential side effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

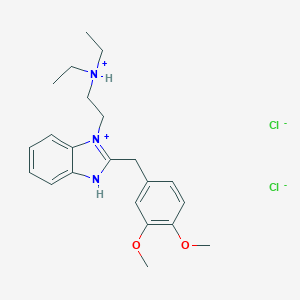

![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)

![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)

![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)